N'-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide
Description
This compound is a structurally complex ethanediamide derivative characterized by a tricyclic azatricyclo core fused with a 4-fluorophenyl substituent. The azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl moiety introduces significant rigidity and stereochemical constraints, which may influence its binding affinity to biological targets. The ethanediamide group (-N-C(=O)-C(=O)-N-) is a common pharmacophore in agrochemicals and pharmaceuticals, often contributing to hydrogen-bonding interactions with enzymes or receptors. The 4-fluorophenyl substituent enhances lipophilicity and may modulate electronic properties compared to non-fluorinated analogs .
Properties
IUPAC Name |
N-(4-fluorophenyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c21-14-4-6-15(7-5-14)22-19(26)20(27)23-16-10-12-2-1-9-24-17(25)8-3-13(11-16)18(12)24/h4-7,10-11H,1-3,8-9H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXOIJVCXYBNYLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NC4=CC=C(C=C4)F)CCC(=O)N3C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7310^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide typically involves multiple steps, starting with the preparation of the tricyclic core This core can be synthesized through a series of cyclization reactions involving appropriate precursors
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This includes controlling reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the reactions. Purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N’-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can modify the functional groups attached to the tricyclic core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce different functional groups onto the tricyclic core.
Scientific Research Applications
N’-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis of key analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Fluorophenyl Positional Effects :
- The target compound’s 4-fluorophenyl group differs from the 2-fluorophenyl analog in . Meta/para fluorine substitution often enhances metabolic stability and target affinity compared to ortho-substituted analogs due to reduced steric hindrance and optimized electronic effects .
- In contrast, flumetsulam () uses a 2,6-difluorophenyl group, which improves binding to acetolactate synthase (ALS) in plants.
Core Heterocycle Impact: The azatricyclo core in the target compound is distinct from the triazolopyrimidine (flumetsulam) or triazine (triaziflam) cores in .
Functional Group Variations: Ethanediamide vs. Sulfonamide: The ethanediamide group in the target compound may engage in bidentate hydrogen bonding, whereas sulfonamides (e.g., flumetsulam) typically act as monodentate ligands. This could influence target enzyme interactions .
Biological Activity
N'-(4-fluorophenyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide is a complex organic compound notable for its unique tricyclic structure and potential biological activities. This article reviews its chemical properties, biological activity, mechanisms of action, and relevant case studies.
The molecular formula of this compound is , with a molecular weight of 381.4 g/mol. The compound features a fluorophenyl group and an azatricyclo structure that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C21H20FN3O3 |
| Molecular Weight | 381.4 g/mol |
| Structure | Tricyclic |
Biological Activity
Research indicates that this compound exhibits various biological activities:
Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Antimicrobial Activity : The compound has shown potential against various bacterial strains in vitro, indicating its use as a lead compound for developing new antibiotics.
Enzyme Inhibition : It has been identified as an inhibitor of specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders.
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The compound may bind to specific receptors involved in cell signaling pathways.
- Enzyme Interaction : It can inhibit enzymes by binding to their active sites or altering their conformation.
- Cell Cycle Disruption : By interfering with the normal regulatory mechanisms of the cell cycle, the compound can induce cell death in rapidly dividing cells.
Case Studies
Several studies have explored the biological effects of this compound:
-
Study on Anticancer Activity :
- A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls.
-
Antimicrobial Efficacy :
- In vitro tests showed that the compound exhibited bactericidal effects against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.
-
Enzyme Inhibition Studies :
- Research revealed that the compound effectively inhibited the activity of certain kinases involved in cancer progression, supporting its role in targeted cancer therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
